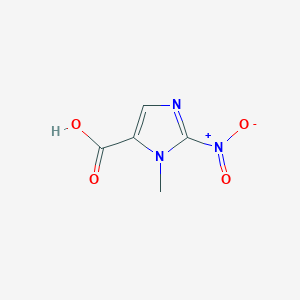

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-nitroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-3(4(9)10)2-6-5(7)8(11)12/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYPTUROVHPXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476411 | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-55-5 | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Functionalized Nitroimidazole

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a member of the nitroimidazole class of compounds, a scaffold of significant interest in medicinal chemistry. Nitroimidazoles are known for their diverse biological activities, including antibacterial, antiprotozoal, and anticancer effects. The unique electronic properties conferred by the nitro group, coupled with the versatile chemistry of the imidazole ring and the carboxylic acid functionality, make this molecule a valuable building block in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | |

| Molecular Weight | 171.11 g/mol | |

| Appearance | White to light yellow solid | |

| Boiling Point (Predicted) | 493.9 ± 37.0 °C | |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.44 ± 0.26 | |

| Flash Point | 161 °C | |

| Storage | Sealed in dry, room temperature |

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Nitration of 1-Methylimidazole:

-

Dissolve 1-methylimidazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the 1-methyl-2-nitroimidazole intermediate.

-

Filter, wash with cold water, and dry the intermediate product.

-

-

Carboxylation at the 5-position:

-

Method A: Grignard Reaction: Convert a 5-halo-1-methyl-2-nitroimidazole precursor to a Grignard reagent using magnesium metal in an anhydrous ether solvent. Bubble dry carbon dioxide gas through the Grignard solution. Acidify the reaction mixture to protonate the carboxylate and yield the desired carboxylic acid.

-

Method B: Oxidation: If a suitable precursor with a 5-position substituent (e.g., a methyl or hydroxymethyl group) is available, perform an oxidation reaction. For instance, oxidation of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol using an oxidizing agent like potassium permanganate or chromic acid would yield the carboxylic acid.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by techniques like melting point determination and High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Imidazole Ring Proton: A singlet is expected for the proton at the C4 position of the imidazole ring.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Imidazole Ring Carbons: Signals corresponding to the carbon atoms of the imidazole ring. The carbon bearing the nitro group (C2) would be significantly deshielded.

-

N-Methyl Carbon: A signal for the carbon of the N-methyl group.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.

-

N-O Stretch: Strong absorption bands in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) characteristic of the nitro group.

-

C=N and C=C Stretches: Absorptions in the fingerprint region corresponding to the imidazole ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the nitro-substituted imidazole ring and the carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions of this functional group:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. This is a common derivatization strategy to modify the pharmacokinetic properties of a drug candidate.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce an amide derivative. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Reactions Involving the Nitro Group

The nitro group plays a crucial role in the biological activity of many nitroimidazoles and also governs some of its chemical reactivity.

-

Reduction to an Amino Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation dramatically alters the electronic properties of the imidazole ring and can be a key step in the synthesis of other derivatives. The resulting 5-amino-1-methyl-1H-imidazole-2-carboxylic acid would be a versatile intermediate.

Reactivity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the electron-withdrawing nitro group. This generally makes the ring less susceptible to electrophilic aromatic substitution than unsubstituted imidazole.

Biological Activity and Applications in Drug Development

Nitroimidazoles are a well-established class of antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group under the hypoxic conditions found in anaerobic bacteria and protozoa, as well as in solid tumors. This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death.

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural features suggest potential as:

-

An Intermediate for Novel Antimicrobials: The carboxylic acid group provides a convenient handle for the synthesis of a library of ester and amide derivatives. These derivatives can be screened for enhanced activity against various pathogens, improved pharmacokinetic profiles, or reduced toxicity.

-

A Hypoxia-Selective Agent: The nitroimidazole core makes it a candidate for development as a hypoxia-activated prodrug for cancer therapy or as an imaging agent for hypoxic tumors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug development. Its synthesis, while not explicitly detailed, can be achieved through established organic chemistry methodologies. The presence of the nitroimidazole core, combined with a reactive carboxylic acid handle, provides a rich platform for the generation of novel derivatives with tailored biological activities. Further research into the specific biological profile and optimization of its derivatives could lead to the development of new therapeutic agents.

References

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a nitro group for potential bioreductive activation and a carboxylic acid handle for further functionalization, makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly hypoxia-activated prodrugs. This guide provides a comprehensive overview of the primary synthetic pathway to this molecule, starting from commercially available materials. Each step is detailed with an emphasis on the underlying chemical principles, reaction mechanisms, and practical considerations necessary for successful execution. An alternative synthetic route is also presented, offering flexibility in process development. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

PART 1: Primary Synthesis Pathway: A Step-wise Approach

The most direct and logical approach to constructing this compound involves a three-step sequence starting from Ethyl 1H-imidazole-5-carboxylate. This pathway sequentially installs the required substituents onto the imidazole core.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a clear and logical path forward. The final carboxylic acid can be obtained from the saponification of its corresponding ethyl ester. The nitro group at the C-2 position can be installed via electrophilic nitration of the 1-methylimidazole ester intermediate. This intermediate, in turn, is accessible through the N-methylation of a commercially available imidazole ester.

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid biological activity

An In-depth Technical Guide to the Predicted Biological Activity of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa, and its emerging potential in oncology. This technical guide focuses on a specific, yet underexplored, member of this class: This compound (CAS 50700-55-5). While direct biological data for this compound is sparse in publicly available literature, its structural features—a 2-nitroimidazole core combined with a carboxylic acid moiety—provide a strong basis for predicting its biological activities and outlining a comprehensive research and development pathway. This document synthesizes information from closely related analogues to propose potential mechanisms of action, detailed experimental protocols for validation, and future research directions.

Compound at a Glance

| Property | Value |

| IUPAC Name | 3-methyl-2-nitroimidazole-4-carboxylic acid |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| CAS Number | 50700-55-5 |

Introduction: The Scientific Rationale

The imidazole ring is a versatile heterocyclic scaffold present in numerous biologically active compounds. The addition of a nitro group, particularly at the 5-position, has given rise to essential medicines like metronidazole and tinidazole, which are indispensable in treating anaerobic infections. The mechanism of action for 5-nitroimidazoles is well-established: the nitro group is reduced in the low-oxygen environment of anaerobic organisms, forming reactive nitroso radicals that induce cytotoxic DNA damage.

Our focus, this compound, presents a compelling structural variation. The 2-nitro substitution, as seen in benznidazole, is also known to confer significant biological activity. Furthermore, the carboxylic acid group at the 5-position offers a unique opportunity for modifying the compound's physicochemical properties, such as solubility and potential for further derivatization, which could lead to novel therapeutic agents.

This guide will explore the predicted biological activities of this compound, with a primary focus on its potential as an antimicrobial and anticancer agent, based on the established activities of its structural relatives.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on nitroimidazole derivatives, we can postulate two primary areas of biological activity for this compound: antimicrobial and anticancer.

Antimicrobial Activity (Antiprotozoal and Antibacterial)

The nitroimidazole core is a strong predictor of antimicrobial efficacy, particularly against anaerobic organisms.

Predicted Mechanism of Action

The prevailing mechanism for nitroimidazole antibiotics involves the reductive activation of the nitro group. In anaerobic bacteria and protozoa, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group. This reduction forms a short-lived, highly reactive nitroso radical that can damage cellular macromolecules, including DNA, leading to cell death. It is highly probable that this compound would follow this established mechanism.

Caption: Predicted anticancer mechanism of action.

Research on N-alkyl-nitroimidazoles has shown significant in vitro antitumor activity against breast (MDA-MB-231) and lung (A549) cancer cell lines, with LC50 values as low as 16.7 µM. The structural similarity suggests that this compound could exhibit similar cytotoxic effects on cancer cells, particularly in hypoxic conditions. Other imidazole-based compounds have also been shown to act as topoisomerase IIα inhibitors or microtubule destabilizing agents, indicating that alternative or additional mechanisms may also be at play.

Proposed Experimental Workflows for Activity Screening

To validate the predicted biological activities, a systematic screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial activity assessment.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Bacterial Strain Selection:

-

Anaerobic Bacteria: Bacteroides fragilis, Clostridium perfringens.

-

Protozoa: Trichomonas vaginalis.

-

Control Aerobic Bacteria: Staphylococcus aureus, Escherichia coli.

-

-

Media Preparation: Use appropriate broth media for each organism (e.g., supplemented Brucella broth for anaerobes, TYM medium for T. vaginalis).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plates under appropriate conditions (anaerobic chamber for anaerobes, 37°C).

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for in vitro anticancer activity assessment.

Protocol: MTT Assay for Cytotoxicity (IC50) Determination

-

Cell Line Selection:

-

Human Cancer Cell Lines: MDA-MB-231 (breast), A549 (lung), PC3 (prostate).

-

Normal Cell Line (for selectivity): e.g., Vero (kidney epithelial cells).

-

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Synthesis and Derivatization Strategies

While the direct synthesis of this compound is not extensively detailed, plausible synthetic routes can be inferred from related chemistry. One potential route involves the nitration of a suitable 1-methyl-1H-imidazole-5-carboxylic acid precursor.

The carboxylic acid moiety is a particularly attractive feature for further chemical modification. It can be readily converted to esters, amides, or other functional groups to create a library of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, creating ester derivatives could enhance lipophilicity and cell penetration.

Data Interpretation and Future Directions

The experimental workflows described above will generate quantitative data (MIC and IC50 values) that will form the basis for the initial assessment of this compound's biological activity.

Interpreting the Results

-

Antimicrobial Data: A low MIC value against anaerobic bacteria and protozoa, coupled with a high MIC against aerobic bacteria, would confirm the predicted mechanism of reductive activation.

-

Anticancer Data: A significantly lower IC50 value in hypoxic conditions compared to normoxic conditions would strongly suggest hypoxia-selective activation. A low IC50 against cancer cell lines and a high IC50 against normal cell lines would indicate favorable tumor selectivity.

Future Research

Should initial screening yield promising results, the following steps are recommended:

-

Mechanism of Action Studies: Investigate the precise molecular targets. For antimicrobial activity, this would involve DNA fragmentation assays. For anticancer activity, cell cycle analysis and apoptosis assays would be crucial.

-

In Vivo Efficacy: Promising candidates should be advanced to animal models of infection or cancer to evaluate their in vivo efficacy and safety profiles.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Lead Optimization: Utilize the carboxylic acid handle for the synthesis of new analogues to improve the therapeutic index.

Conclusion

This compound stands as a promising, yet understudied, scaffold in medicinal chemistry. By leveraging the wealth of knowledge on related nitroimidazole compounds, we can confidently predict its potential as a dual-action antimicrobial and anticancer agent. The true value of this molecule, however, lies in its potential for further development and optimization. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to unlock this potential, paving the way for the discovery of novel therapeutics.

References

-

This compound | C5H5N3O4 | CID 12045117 - PubChem. Available at: [Link]

- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiproto

An In-depth Technical Guide to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a nitroimidazole derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles and analogous compounds, this document delves into its synthesis, physicochemical properties, proposed biological activity, and analytical methodologies.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles represent a critical class of antimicrobial agents with a rich history in combating anaerobic bacterial and protozoal infections. The journey of nitroimidazoles in drug discovery began in the 1950s, and they continue to be a cornerstone in the treatment of various infectious diseases. The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, a characteristic feature of the microenvironment of many pathogenic microorganisms. This selective activation leads to the generation of cytotoxic radical species that disrupt essential cellular macromolecules, such as DNA. This unique mechanism of action has also led to their exploration as hypoxia-selective therapeutics in oncology. This compound, as a member of this class, holds potential for derivatization and development into novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50700-55-5 | N/A |

| Molecular Formula | C₅H₅N₃O₄ | N/A |

| Molecular Weight | 171.11 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted LogP | -0.5 | N/A |

| Predicted pKa | ~3.5 (carboxylic acid) | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a suitable precursor, 1-methyl-2-nitro-1H-imidazole-5-methanol. This precursor can be synthesized through methods analogous to those used for other nitroimidazole alcohols. The subsequent oxidation of the hydroxymethyl group yields the desired carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Analogy)

This protocol is adapted from the synthesis of the 2-carboxylic acid isomer and should be optimized for the synthesis of the 5-carboxylic acid.

Step 1 & 2: Preparation of 1-Methyl-2-nitro-1H-imidazole-5-methanol (Hypothetical)

The synthesis of the precursor alcohol would likely follow standard organic chemistry procedures for the reduction of an aldehyde and subsequent nitration of the imidazole ring.

Step 3: Oxidation to this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the precursor, 1-methyl-2-nitro-1H-imidazole-5-methanol.

-

Acidic Medium: Carefully add concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

-

Oxidizing Agent: Slowly add a solution of nitric acid in concentrated sulfuric acid through the addition funnel, ensuring the temperature does not exceed 30°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated product, this compound, is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Biological Activity and Mechanism of Action

Predicted Antimicrobial and Antiprotozoal Activity

Based on the extensive literature on nitroimidazoles, this compound is predicted to exhibit activity against a range of anaerobic bacteria and protozoa. The presence of the nitro group at the 2-position is a key determinant of its biological activity. The carboxylic acid moiety at the 5-position offers a site for further chemical modification to modulate properties such as solubility, cell permeability, and target specificity.

General Mechanism of Action of 2-Nitroimidazoles

The mechanism of action of 2-nitroimidazoles is a well-established paradigm of bioreductive activation.

Caption: Generalized mechanism of action for 2-nitroimidazole compounds.

Under the low oxygen conditions prevalent in anaerobic organisms or hypoxic tumor cells, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by nitroreductases. This process generates a highly reactive nitro radical anion. This radical species can then covalently bind to and damage critical cellular macromolecules, including DNA and proteins, ultimately leading to cell death.

Analytical Methodologies

The development of robust analytical methods is crucial for the characterization, quantification, and quality control of this compound. Based on the analysis of similar nitroaromatic and polar aromatic compounds, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.

Proposed RP-HPLC Method

Caption: Proposed workflow for the analytical determination by RP-HPLC.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm or 320 nm (based on the UV absorbance maxima of nitroimidazoles)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Method Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Mass Spectrometry (MS) for Structural Confirmation

For unequivocal identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. Electrospray ionization (ESI) in negative ion mode would likely be suitable for this acidic compound, detecting the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions for structural elucidation and confirmation.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the imidazole ring proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms in the molecule, including the methyl carbon, the three imidazole ring carbons, and the carboxylic acid carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group and the carboxylic acid group.

Safety and Handling

Nitroaromatic compounds should be handled with care as some members of this class are known to be mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its biological activity is predicted to be in line with other members of the nitroimidazole class. The carboxylic acid functionality provides a versatile handle for the synthesis of a library of derivatives with potentially improved pharmacological properties. Future research should focus on the optimization of its synthesis, a thorough evaluation of its antimicrobial and antiprotozoal activity against a panel of relevant pathogens, and detailed structure-activity relationship (SAR) studies of its derivatives.

References

-

Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171–1180. [Link]

- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. *Journal of Medicinal

A Comprehensive Technical Guide to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a member of the 2-nitroimidazole class of compounds. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs and the broader class of 2-nitroimidazoles to provide a detailed understanding of its probable synthesis, chemical characteristics, mechanism of action, and potential therapeutic applications. The core focus is on its role as a hypoxia-activated prodrug, with potential applications in oncology as a radiosensitizer and a targeted chemotherapeutic agent, as well as its prospective antimicrobial activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel nitroimidazole-based therapeutics.

Introduction: The Significance of the 2-Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, with a rich history of producing potent therapeutic agents.[1] The journey began with the discovery of azomycin (2-nitroimidazole) in the 1950s, which exhibited significant antibacterial activity.[2] This discovery paved the way for the development of numerous synthetic analogs, leading to life-saving drugs.[2] Nitroimidazole derivatives are broadly classified based on the position of the nitro group, with 2-nitro and 5-nitroimidazoles being the most extensively studied.[2]

Compounds belonging to the 5-nitroimidazole class, such as metronidazole, are well-established antimicrobial agents.[3] In contrast, 2-nitroimidazoles have garnered significant attention for their unique property of being selectively activated under hypoxic conditions, a characteristic feature of solid tumors.[4][5] This hypoxia-selectivity makes them promising candidates for the development of targeted cancer therapies, including radiosensitizers and hypoxia-activated prodrugs.[6][7][8]

This compound belongs to this promising class of 2-nitroimidazoles. Its structure, featuring a carboxylic acid moiety, offers opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. This guide will delve into the inferred synthetic pathways, the fundamental mechanism of action, and the potential therapeutic avenues for this intriguing molecule.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

The synthesis would likely commence with a suitable 1-methylimidazole precursor. A plausible multi-step synthesis is outlined below:

Step 1: Nitration of 1-methylimidazole. The imidazole ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.[9] The position of nitration can be influenced by the reaction conditions and the directing effects of the methyl group.

Step 2: Introduction of a suitable functional group at the 5-position. This could involve the introduction of a hydroxymethyl group, which can then be oxidized to a carboxylic acid.

Step 3: Oxidation to the carboxylic acid. The 1-methyl-2-nitro-1H-imidazole-5-hydroxymethyl intermediate would then be oxidized to the final carboxylic acid product. Strong oxidizing agents in an acidic medium have been used for similar transformations.[9]

A potential synthetic workflow is visualized in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity and drug-likeness. Based on its structure, the following properties can be predicted:

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [10] |

| Molecular Weight | 171.11 g/mol | [10] |

| XLogP3 | 0.2 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 5 | [10] |

| Rotatable Bond Count | 1 | [10] |

The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and its solubility will be pH-dependent. The relatively low predicted octanol-water partition coefficient (XLogP3) indicates a degree of hydrophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[11]

Mechanism of Action: Hypoxia-Selective Bioreduction

The cornerstone of the therapeutic potential of 2-nitroimidazoles lies in their selective activation under hypoxic conditions.[4][5] This mechanism is a classic example of a prodrug strategy, where an inactive compound is converted to its active, cytotoxic form preferentially at the target site.

The Bioreductive Activation Pathway

In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group is a reversible process. Molecular oxygen rapidly re-oxidizes the resulting nitro radical anion back to the parent compound, rendering it inactive.[12]

However, in the low-oxygen environment of a solid tumor, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives, and ultimately the amine. These reactive intermediates can then covalently bind to cellular macromolecules such as DNA and proteins, leading to cell death.[4][5]

The following diagram illustrates this hypoxia-selective activation pathway:

Caption: Hypoxia-selective bioreductive activation of 2-nitroimidazoles.

Causality in Experimental Design

The understanding of this mechanism is fundamental to the design of experiments for evaluating 2-nitroimidazole derivatives. Key experimental considerations include:

-

In vitro assays under controlled oxygen levels: Comparing the cytotoxicity of the compound under normoxic and hypoxic conditions is essential to establish its hypoxia-selective activity.

-

Measurement of nitroreductase activity: Identifying the specific cellular nitroreductases involved in the activation of the compound can provide insights into its mechanism and potential for resistance.

-

Detection of DNA and protein adducts: Demonstrating the covalent binding of the activated drug to cellular macromolecules provides direct evidence of its mechanism of action.[4][5]

Potential Therapeutic Applications

Based on the known biological activities of the 2-nitroimidazole class, this compound holds promise in several therapeutic areas.

Oncology: A Dual-Pronged Approach

The primary therapeutic application of 2-nitroimidazoles is in oncology, leveraging their hypoxia-selective cytotoxicity.

-

Hypoxia-Activated Prodrugs: The compound itself can act as a cytotoxic agent that is selectively activated in the hypoxic core of solid tumors, minimizing damage to healthy, well-oxygenated tissues.[7]

-

Radiosensitizers: Hypoxic tumor cells are notoriously resistant to radiotherapy because oxygen is required to "fix" the DNA damage caused by radiation. By mimicking the action of oxygen, 2-nitroimidazoles can sensitize hypoxic cells to the effects of radiation, thereby improving the efficacy of radiotherapy.[6][8][13][14]

Antimicrobial Agents

The nitroimidazole scaffold is a well-established pharmacophore for antimicrobial agents.[15][16][17][18] While 5-nitroimidazoles are more commonly used for this purpose, 2-nitroimidazole derivatives have also demonstrated activity against a range of anaerobic bacteria and protozoa. The mechanism of action in microorganisms also involves reductive activation of the nitro group, leading to the generation of cytotoxic radicals that damage microbial DNA.[19] Therefore, this compound warrants investigation for its potential as a novel antimicrobial agent, particularly against anaerobic pathogens.

Experimental Protocols: A Framework for Investigation

To facilitate further research into this compound, the following are generalized, step-by-step methodologies for key experiments.

Protocol for In Vitro Hypoxia-Selective Cytotoxicity Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., a human colorectal or lung cancer cell line) in appropriate media.

-

Plating: Seed the cells into 96-well plates at a predetermined density.

-

Drug Treatment: Prepare serial dilutions of this compound and add to the wells.

-

Incubation: Incubate one set of plates under normoxic conditions (e.g., 21% O₂) and another set under hypoxic conditions (e.g., <1% O₂) in a specialized hypoxia chamber for a defined period (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia). A high HCR indicates significant hypoxia-selective cytotoxicity.

Protocol for Clonogenic Survival Assay (Radiosensitization)

-

Cell Plating: Plate cells at a low density in 6-well plates.

-

Drug Incubation: Incubate the cells with a non-toxic concentration of the compound for a few hours under hypoxic conditions.

-

Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

-

Data Analysis: Plot the surviving fraction of cells as a function of the radiation dose and determine the sensitizer enhancement ratio (SER).

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the esteemed class of 2-nitroimidazoles. The foundational knowledge of this class of compounds provides a strong rationale for its investigation as a hypoxia-activated therapeutic agent.

Future research should focus on:

-

Development of a robust and scalable synthetic route.

-

Comprehensive in vitro and in vivo evaluation of its efficacy as a hypoxia-activated prodrug and a radiosensitizer in relevant cancer models.

-

Investigation of its antimicrobial spectrum and potency.

-

Pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.

-

Exploration of the carboxylic acid moiety as a handle for the development of targeted drug delivery systems or for conjugation to other therapeutic agents.

References

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300. [Link]

-

Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (n.d.). ScienceDirect. [Link]

-

In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. (1985). Gan To Kagaku Ryoho. Cancer & Chemotherapy, 12(11), 2135-41. [Link]

-

Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. (1992). International Journal of Radiation Oncology, Biology, Physics, 22(3), 557-60. [Link]

-

Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263). (1987). Radiation Research, 109(3), 424-34. [Link]

-

Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. (2023). Bioorganic & Medicinal Chemistry Letters, 95, 129484. [Link]

-

Mode of action of the 2-nitroimidazole derivative benznidazole. (1976). Arzneimittel-Forschung, 26(1), 40-2. [Link]

-

Chemical Modifiers of Radiation Response. (2016). Oncohema Key. [Link]

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Dalton Transactions, 44(14), 6316-41. [Link]

-

Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity. (1999). Journal of Medicinal Chemistry, 42(15), 2822-30. [Link]

-

Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (2013). The British Journal of Radiology, 86(1028), 20130209. [Link]

-

Nitroimidazoles. (2021). Lecturio. [Link]

-

Medicinal Significance of Nitroimidazoles. (2003). Journal of Scientific & Industrial Research, 62, 659-671. [Link]

-

Synthesis and Biological Activity of New 2-nitroimidazole Derivatives. (1981). Il Farmaco; Edizione Scientifica, 36(5), 401-13. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2013). Der Pharma Chemica, 5(3), 143-148. [Link]

- Process for the preparation of 5-nitroimidazole-2-carboxylic acids. (1967).

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2001). Arzneimittel-Forschung, 51(5), 423-9. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2021). Molecules, 26(16), 4933. [Link]

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5593-7. [Link]

-

Antiprotozoan and antibacterial activity of 2-nitroimidazole derivatives. (1967). Antimicrobial Agents and Chemotherapy, 7, 513-9. [Link]

-

This compound. (n.d.). PubChem. [Link]

Sources

- 1. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]

- 9. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

- 10. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openmedscience.com [openmedscience.com]

- 13. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of new 2-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiprotozoan and antibacterial activity of 2-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lecturio.com [lecturio.com]

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid and Its Derivatives

Executive Summary: This guide provides a detailed technical overview for the synthesis of this compound, a pivotal scaffold in medicinal chemistry. Nitroimidazole derivatives are a cornerstone in the development of therapeutics against anaerobic bacteria and protozoa, and also serve as hypoxia-activated radiosensitizers in oncology.[1][2] This document outlines the core synthetic pathway from readily available starting materials to the target carboxylic acid and further details the conversion into key derivatives such as amides and esters. The protocols described are grounded in established chemical literature, providing researchers and drug development professionals with a reliable framework for accessing this important class of molecules.

The Significance of Nitroimidazoles in Drug Discovery

The nitroimidazole core is a privileged scaffold in medicinal chemistry, first identified in the antibiotic azomycin.[3] Compounds in this class, such as metronidazole, are widely used to treat infections caused by anaerobic organisms like Trichomonas vaginalis and Giardia lamblia.[1][4] Their mechanism of action is intrinsically linked to their chemical structure; the nitro group undergoes reductive metabolism under the hypoxic conditions characteristic of anaerobic microbes or solid tumors.[1][2] This reduction generates reactive nitroso and hydroxylamine intermediates and radical species that induce cytotoxic DNA damage.[5]

The this compound moiety serves as a critical building block. The carboxylic acid handle at the C-5 position allows for straightforward chemical modification, enabling the synthesis of diverse libraries of amide and ester derivatives. This derivatization is a key strategy for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, to optimize pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications.

Synthesis of the Core Scaffold: this compound

The most direct and well-documented synthesis of the target carboxylic acid proceeds via a two-step sequence involving the formation of a hydroxymethyl intermediate followed by its oxidation. This strategy provides a reliable and scalable route to the core scaffold.

Overall Synthetic Workflow

The synthesis begins with 1-methyl-5-nitroimidazole, which undergoes hydroxymethylation at the C-2 position using paraformaldehyde. The resulting alcohol is then subjected to strong oxidative conditions to yield the desired carboxylic acid.

Caption: Core synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established and patented procedures, ensuring a high degree of reliability.[6]

Protocol 2.2.1: Synthesis of 1-Methyl-2-hydroxymethyl-5-nitroimidazole (Precursor)

This step introduces the necessary carbon atom at the C-2 position, which will be subsequently oxidized. Dimethylsulfoxide serves as a suitable solvent for this reaction.

-

Materials: 1-methyl-5-nitroimidazole, paraformaldehyde, dimethylsulfoxide (DMSO), benzene.

-

Procedure:

-

Combine 1-methyl-5-nitroimidazole (e.g., 27.9 g) and paraformaldehyde (e.g., 30.1 g) in a suitable volume of dimethylsulfoxide (e.g., 154 mL).[6]

-

Seal the mixture in a pressure-rated glass-lined tube or a suitable pressure vessel.

-

Heat the reaction mixture. Note: The original literature does not specify temperature and time, but heating is typical for reactions involving paraformaldehyde depolymerization.

-

After the reaction is complete, cool the vessel and remove the DMSO by vacuum distillation (e.g., at 53-56 °C / 2 mm Hg).[6]

-

Extract the residue with multiple portions of hot benzene (e.g., 3 x 150 mL).[6]

-

Combine the benzene extracts and allow them to cool to room temperature. The product, 1-methyl-2-hydroxymethyl-5-nitroimidazole, will crystallize.

-

Collect the crystalline product by filtration and dry. A reported melting point for this intermediate is 112-114.5 °C.[6]

-

Protocol 2.2.2: Oxidation to this compound

This key transformation utilizes a potent oxidizing mixture of nitric and sulfuric acids to convert the primary alcohol to a carboxylic acid. The reaction medium must be strongly acidic and substantially free of water.

-

Materials: 1-methyl-2-hydroxymethyl-5-nitroimidazole, concentrated sulfuric acid, nitric acid, ice.

-

Procedure:

-

In a flask equipped with a stirrer, carefully add 1-methyl-2-hydroxymethyl-5-nitroimidazole (e.g., 4.71 g, 0.03 M) to concentrated sulfuric acid (e.g., 16.5 g, 0.17 M).[6]

-

To this stirred mixture, slowly add nitric acid (e.g., 6.66 g, 0.072 M).[6]

-

Heat the resulting solution to 60-90 °C. The reaction time is temperature-dependent, ranging from at least 15 hours to as long as 70 hours. A typical condition is heating at 80 °C for 60 hours.[6]

-

Upon completion, cool the reaction mixture and slowly pour it onto crushed ice (e.g., 30 g) with vigorous stirring. This quenches the reaction and precipitates the product.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water and dry in vacuo at room temperature. The product is reported to have a melting point of 84-85 °C with decomposition.[6]

-

Synthesis of Key Carboxylic Acid Derivatives

The carboxylic acid is an ideal precursor for generating libraries of amide and ester derivatives through standard organic transformations. The most common and reliable method proceeds through an acid chloride intermediate.

Workflow for Derivatization

The synthesized carboxylic acid is first activated by converting it to the more reactive acid chloride. This intermediate can then be readily coupled with a wide range of nucleophiles, such as amines or alcohols, to furnish the desired amides or esters.

Caption: General derivatization pathways from the core carboxylic acid.

Synthesis of Amide Derivatives

Amide derivatives are prevalent in over 25% of known drugs, valued for their stability and hydrogen bonding capabilities.[7] The synthesis is efficiently achieved via the acid chloride.

Protocol 3.2.1: Formation of 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride

This protocol first converts the carboxylic acid to its sodium salt to improve handling and reactivity before treatment with the chlorinating agent.

-

Materials: this compound, sodium hydroxide, isopropanol, benzene, oxalyl chloride.

-

Procedure:

-

Suspend the carboxylic acid (e.g., 13.7 g) in ice water and carefully neutralize with a stoichiometric amount of sodium hydroxide solution (e.g., 57 mL of 2.5 N NaOH) while maintaining a low temperature.[6]

-

Pour the resulting sodium salt solution into a large volume of isopropanol (e.g., 800 mL) and cool in an ice bath to precipitate the sodium 1-methyl-2-nitro-1H-imidazole-5-carboxylate.[6]

-

Collect the salt by filtration.

-

Suspend the dried sodium salt (e.g., 9.70 g) in an inert solvent like benzene.

-

Add oxalyl chloride (e.g., 30 mL) and allow the mixture to stand until the evolution of gas (CO and CO₂) subsides.[6]

-

Gently warm the mixture to reflux on a steam bath, then evaporate the benzene in vacuo.

-

The resulting solid is 1-methyl-2-nitro-1H-imidazole-5-carbonyl chloride (M.P. 150-153 °C), which can be used directly in the next step after flushing with benzene to remove residual oxalyl chloride.[6]

-

Protocol 3.2.2: General Procedure for Amide Formation

The highly reactive acid chloride readily couples with primary or secondary amines to form the corresponding amide.

-

Materials: 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride, desired amine (e.g., anhydrous ammonia for primary amide), benzene or other inert solvent.

-

Procedure:

-

Suspend the crude or purified acid chloride in a dry, inert solvent like benzene.[6]

-

Add the desired amine (a slight excess is often used) to the suspension with stirring. For the synthesis of the primary amide, bubble anhydrous ammonia gas through the solution.[6]

-

The reaction is typically rapid. After completion, the solvent can be removed in vacuo.

-

The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone).[6] The primary carboxamide is reported to have a melting point of 222-224 °C.[6]

-

Synthesis of Ester Derivatives

Esterification can be achieved using similar principles, where the acid chloride is reacted with an alcohol. Alternatively, modern chemoselective methods can be employed.

Protocol 3.3.1: General Procedure for Esterification via Acid Chloride

-

Materials: 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride, desired alcohol, a non-nucleophilic base (e.g., pyridine or triethylamine, optional but recommended), inert solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve the acid chloride in a dry, inert solvent.

-

Add the desired alcohol (1.0 to 1.2 equivalents).

-

Add a non-nucleophilic base (1.1 equivalents) to scavenge the HCl byproduct.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by chromatography or recrystallization.

-

Data Summary

This table summarizes the physical properties of the key compounds in the synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1-Methyl-2-hydroxymethyl-5-nitroimidazole | C₅H₇N₃O₃ | 157.13 | 112 - 114.5 | [6] |

| This compound | C₅H₅N₃O₄ | 171.11 | 84 - 85 (dec.) | [6][8] |

| 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride | C₅H₄ClN₃O₃ | 189.56 | 150 - 153 | [6] |

| 1-Methyl-2-nitro-1H-imidazole-5-carboxamide | C₅H₆N₄O₃ | 170.13 | 222 - 224 (subl.) | [6] |

Conclusion

The synthesis of this compound and its derivatives is a well-established process crucial for the exploration of new therapeutic agents. The route via hydroxymethylation of 1-methyl-5-nitroimidazole followed by strong acid oxidation provides a reliable method for obtaining the core carboxylic acid scaffold. Subsequent conversion to the acid chloride enables facile access to a wide array of amide and ester derivatives. The methodologies detailed in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this versatile class of nitroimidazole compounds.

References

-

Title: Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole Source: Der Pharma Chemica URL: [Link]

- Source: Google Patents (US3325507A)

-

Title: Medicinal significance of nitroimidazoles - Some recent advances Source: ResearchGate URL: [Link]

-

Title: Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity Source: PubMed URL: [Link]

-

Title: Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Synthesis and antimicrobial activities of some new nitroimidazole derivatives Source: PubMed URL: [Link]

-

Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]

-

Title: The Structure and Activity of Double-Nitroimidazoles. A Mini-Review Source: MDPI URL: [Link]

-

Title: Mechanistic overview of nitroimidazole-based drugs Source: ResearchGate URL: [Link]

-

Title: Relevant direct primary amide formation from carboxylic acids Source: ResearchGate URL: [Link]

-

Title: Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts Source: PubMed Central URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. biosynth.com [biosynth.com]

Unlocking the Potential of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the potential applications of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a heterocyclic compound poised for significant contributions in medicinal chemistry and materials science. Drawing upon the extensive and successful history of nitroimidazole derivatives in therapeutics, this document will lay out a scientifically grounded framework for researchers, scientists, and drug development professionals to investigate and harness the unique properties of this molecule. While direct research on this specific compound is nascent, a robust understanding of its structural features within the broader context of nitroimidazole chemistry allows for the formulation of compelling hypotheses for its utility.

The Nitroimidazole Scaffold: A Foundation of Therapeutic Success

The nitroimidazole ring system is a cornerstone of modern chemotherapy, with a legacy spanning over half a century.[1] Its derivatives have yielded life-saving drugs for a range of diseases, primarily those caused by anaerobic bacteria and protozoa.[2][3][4] The defining characteristic of these compounds is their mechanism of action, which relies on the reductive bioactivation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radical species that damage microbial DNA and other macromolecules.[1] This targeted activity in low-oxygen environments is not only effective against anaerobic pathogens but has also been exploited in cancer therapy to target hypoxic tumor cells.[1][5]

Key Therapeutic Areas for Nitroimidazoles:

-

Antiparasitic: Effective against protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[6][7][8]

-

Antibacterial: Crucial for treating infections caused by anaerobic bacteria.

-

Antitubercular: Newer generations of nitroimidazoles have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[9][10][11]

-

Oncology: Used as radiosensitizers to enhance the efficacy of radiation therapy in hypoxic tumors.[5]

Deconstructing this compound: A Structural Perspective

The therapeutic potential of this compound (CAS 50700-55-5) can be inferred by examining its key structural motifs and their known influence on the biological activity of related nitroimidazoles.

| Feature | Chemical Structure | PubChem CID | Molecular Formula | Molecular Weight |

| This compound | [Image of this compound structure] | 12045117[12] | C5H5N3O4[12] | 171.11 g/mol [12] |

-

The 2-Nitro Group: The placement of the nitro group at the 2-position of the imidazole ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies on antitubercular nitroimidazoles have highlighted the profound impact of substituents at this position on both aerobic and anaerobic activity.[9][10][11][13] The electron-withdrawing nature of the nitro group is essential for the reductive activation that underpins its therapeutic effect.

-

The 5-Carboxylic Acid Group: The presence of a carboxylic acid moiety at the 5-position offers a versatile handle for synthetic modification. This functional group can be readily converted into a variety of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[6][7][14] This is a key feature for optimizing drug-like properties and exploring diverse biological targets. For instance, the synthesis of nitroimidazole carboxamides has been explored to develop novel antiparasitic agents.[6][7]

-

The 1-Methyl Group: N-alkylation of the imidazole ring, in this case with a methyl group, is a common strategy in the design of nitroimidazole drugs. This modification can influence the compound's metabolic fate and prevent unwanted reactions at the N1 position.

Potential Application I: A Novel Prodrug Scaffold for Infectious Diseases

The structural features of this compound make it a compelling candidate for development as a novel antimicrobial agent. The core nitroimidazole scaffold provides the foundational mechanism for selective toxicity in anaerobic environments, while the carboxylic acid group offers a gateway for creating a library of prodrugs with enhanced therapeutic profiles.

Hypothesized Mechanism of Action

The proposed mechanism of action follows the established paradigm for nitroimidazoles.

Caption: Workflow for antimicrobial drug discovery.

Detailed Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative from this compound, a crucial first step in exploring its potential as a prodrug scaffold. A similar approach has been used for the synthesis of other nitroimidazole carboxamides. [6][7][14] Objective: To synthesize N-benzyl-1-methyl-2-nitro-1H-imidazole-5-carboxamide.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Benzylamine

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and TLC analysis indicates the consumption of the starting material. The formation of the acid chloride can be monitored by quenching a small aliquot with methanol and observing the formation of the methyl ester by TLC.

-

-

Amide Formation:

-

In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-methyl-2-nitro-1H-imidazole-5-carboxamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Potential Application II: A Precursor for Novel Heterocyclic Scaffolds

The functional groups on this compound make it an attractive starting material for the synthesis of more complex heterocyclic systems. The nitro and carboxylic acid moieties can participate in a variety of chemical transformations, enabling the construction of novel molecular architectures with potentially unique biological activities or material properties. A patent for the synthesis of related 5-nitroimidazole-2-carboxylic acids highlights their utility as intermediates for antiparasitic amides. [15]

Synthetic Pathways to Fused Imidazole Systems

The strategic placement of the nitro and carboxylic acid groups could facilitate intramolecular cyclization reactions to form bicyclic or tricyclic systems, a strategy that has been successful in the development of potent antitubercular agents.

Caption: A potential synthetic route to fused imidazoles.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. While direct biological data is currently limited, its structural relationship to a well-established and highly successful class of therapeutic agents provides a strong rationale for its investigation. The strategic combination of a bioactivatable nitro group and a synthetically versatile carboxylic acid makes it a prime candidate for the development of novel antimicrobial agents and a valuable building block for the synthesis of complex heterocyclic systems.

Future research should focus on:

-

Systematic derivatization of the carboxylic acid to explore the structure-activity relationships of the resulting esters and amides.

-

In-depth biological evaluation of these new compounds against a panel of anaerobic bacteria and protozoan parasites.

-

Exploration of its utility as a radiosensitizer in hypoxic cancer cell models.

-

Investigation of its potential as a precursor for the synthesis of novel, fused heterocyclic scaffolds.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and pave the way for the development of new and effective therapeutic agents and functional materials.

References

-

Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed. [Link]

-

Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships. ACS Publications. [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PMC. [Link]

-

Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro. PubMed. [Link]

-

This compound | C5H5N3O4 | CID 12045117. PubChem. [Link]

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. National Institutes of Health. [Link]

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar. [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

-

Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. PubMed. [Link]

- Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Institutes of Health. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed mechanism of action for this compound, a derivative of the 2-nitroimidazole class of compounds. Drawing upon the extensive body of research on related nitroheterocyclic drugs, this document elucidates a mechanism centered on bioreductive activation under hypoxic conditions, leading to the formation of cytotoxic reactive nitrogen species that induce cellular damage. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the potential therapeutic applications of this and similar compounds, particularly in contexts characterized by low oxygen tension, such as solid tumors and anaerobic infections. We will delve into the molecular activation cascade, identify probable cellular targets, and propose robust experimental methodologies for the validation of this hypothesized mechanism.

Introduction and Chemical Profile

This compound belongs to the 2-nitroimidazole family, a class of compounds renowned for their selective toxicity towards hypoxic cells. This selectivity has rendered them valuable as radiosensitizers in cancer therapy, as antimicrobial agents against anaerobic bacteria and protozoa, and as diagnostic markers for hypoxic tissues. The core structure consists of a 1-methyl-imidazole ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 5-position.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 50700-55-5 | |

| Molecular Formula | C5H5N3O4 | |

| Molecular Weight | 171.11 g/mol | |

| IUPAC Name | This compound |